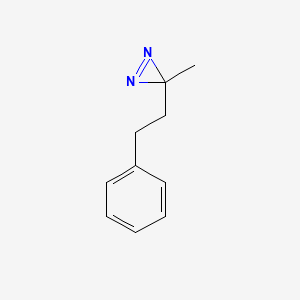
3-Methyl-3-phenethyl-3H-diazirine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-3-(2-phenylethyl)-3H-diazirine is an organic compound that belongs to the class of diazirines. Diazirines are three-membered ring structures containing two nitrogen atoms and one carbon atom. These compounds are known for their ability to form highly reactive carbenes upon exposure to ultraviolet light, making them valuable tools in photochemistry and photobiology.
準備方法
The synthesis of 3-methyl-3-(2-phenylethyl)-3H-diazirine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylethylamine with chloroform and a base, followed by cyclization to form the diazirine ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
3-methyl-3-(2-phenylethyl)-3H-diazirine undergoes various chemical reactions, primarily driven by the formation of carbenes. These reactions include:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The diazirine ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-methyl-3-(2-phenylethyl)-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used as a photolabile protecting group in organic synthesis.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and photodynamic therapy.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The primary mechanism of action for 3-methyl-3-(2-phenylethyl)-3H-diazirine involves the generation of carbenes upon exposure to ultraviolet light. These carbenes are highly reactive and can insert into various chemical bonds, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified.
類似化合物との比較
3-methyl-3-(2-phenylethyl)-3H-diazirine can be compared with other diazirines and carbene-generating compounds. Similar compounds include:
3-phenyl-3H-diazirine: Lacks the methyl group, leading to different reactivity and stability.
3-methyl-3H-diazirine: Lacks the phenylethyl group, affecting its photochemical properties.
3-(2-phenylethyl)-3H-diazirine: Lacks the methyl group, resulting in different chemical behavior. The uniqueness of 3-methyl-3-(2-phenylethyl)-3H-diazirine lies in its specific substitution pattern, which influences its reactivity, stability, and applications in various fields.
特性
分子式 |
C10H12N2 |
|---|---|
分子量 |
160.22 g/mol |
IUPAC名 |
3-methyl-3-(2-phenylethyl)diazirine |
InChI |
InChI=1S/C10H12N2/c1-10(11-12-10)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChIキー |
CHIMUENNWNLSMF-UHFFFAOYSA-N |
正規SMILES |
CC1(N=N1)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Bromomethyl)spiro[3.3]heptan-1-one](/img/structure/B15323276.png)

![4-(difluoromethyl)-N-[1-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-yl]-6-[4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B15323286.png)
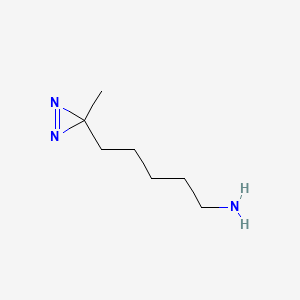
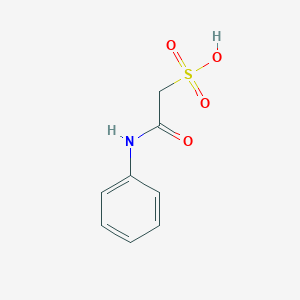

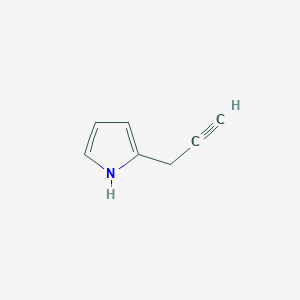
![7-Oxaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B15323325.png)
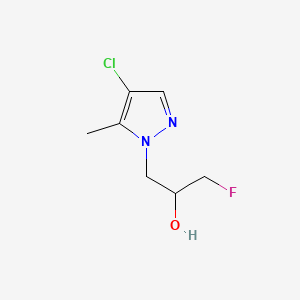
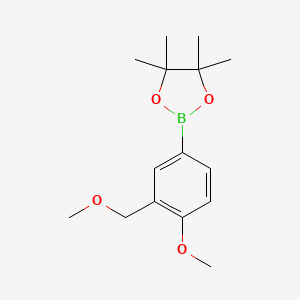

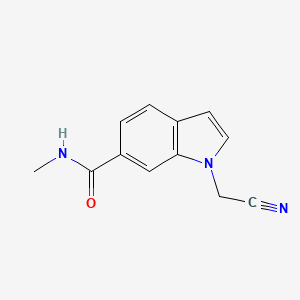
![{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol](/img/structure/B15323364.png)

